molecular formula C5H12O4<br>C(CH2OH)4 B129877 Pentaerythritol CAS No. 115-77-5

Pentaerythritol

Cat. No.: B129877
CAS No.: 115-77-5
M. Wt: 136.15 g/mol
InChI Key: WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentaerythritol is a versatile building block for the synthesis and production of various compounds, including explosives, plastics, paints, appliances, cosmetics, and many other commercial products . One of its derivatives, this compound tetranitrate (PETN), is recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina . PETN targets reactive oxygen species generation, which leads to changes in mitochondrial antioxidant enzymes and progressive fibrotic remodeling .

Mode of Action

This compound tetranitrate is the lipid-soluble polyol ester of nitric acid belonging to the family of nitro-vasodilators . It releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . This interaction results in vasodilation, similar to the effects of glyceryl trinitrate, but with a more prolonged duration of action .

Biochemical Pathways

The biochemical pathways affected by this compound and its derivatives are primarily related to the generation and regulation of reactive oxygen species . The release of nitric oxide (NO) by PETN can halt the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling . This can lead to the amelioration of cardiac functional performance in patients with ischemic heart failure .

Pharmacokinetics

The absorption, biotransformation, and excretion of PETN have been studied in humans . After oral administration, drug radioactivity was detected in the blood within 15 minutes, and peak levels occurred from 4 to 8 hours after administration . The total 14C-excretion in 48 hours was approximately 92% of both doses . A greater proportion of the lower dose was excreted in the urine .

Result of Action

The primary result of this compound’s action is its ability to serve as a building block for the synthesis of a wide range of compounds . In the case of PETN, its action results in vasodilation, which can help in the treatment of heart conditions such as angina . Additionally, PETN’s action on reactive oxygen species can lead to improvements in cardiac functional performance in patients with ischemic heart failure .

Action Environment

The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For instance, the stability of PETN decreases when nitrobenzene, dinitro, trinitrobenzene, and other nitroaromatics are added . Furthermore, the hydrolysis of PETN is observed to increase with the increase of the acid product from the decomposition .

Scientific Research Applications

Comparison with Similar Compounds

Pentaerythritol is unique among similar compounds due to its four hydroxyl groups, which provide multiple sites for chemical modification. Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, and trimethylolethane . This compound’s versatility and stability make it a valuable compound in various applications, distinguishing it from its analogs.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
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InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)CO)O
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Molecular Formula

C5H12O4, C(CH2OH)4
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Related CAS

54640-10-7
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026943
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Molecular Weight

136.15 g/mol
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Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C
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Flash Point

About 240 °C (open cup), 240 °C o.c.
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Solubility

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6%
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Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg
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Color/Form

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

CAS No.

115-77-5
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Record name Pentaerythritol
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Melting Point

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes)
Record name PENTAERYTHRITOL
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Record name Pentaerythritol
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Record name PENTAERYTHRITOL
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Synthesis routes and methods I

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
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1200 g
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63 g
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Synthesis routes and methods II

Procedure details

Similar viscosities are obtained by initially heating the polyalcohols (a) to (d) with polyphosphoric acid (= phosphoric acid dehydrated above 200° C.), resulting once again in the formation of acid semi-esters and diester mixtures through cleavage of the anhydridic phosphorus-oxygen-phosphorus bond. These acid semi-ester and di-ester mixtures are mixed with the multicomponent mixture of 1 mol of ε-caprolactam, 1 mol of trimethylol propane and 1 mol of water.
[Compound]
Name
ester
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0 (± 1) mol
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[Compound]
Name
di-ester
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reactant
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1 mol
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1 mol
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1 mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Pentaerythritol[2,2-bis(hydroxymethyl)-1,3-propane diol, Penta, PE] is a white, crystalline powder with a sweet taste and is neither hygroscopic nor inflammable, density 1.399, melting point 262° C. and boiling point 276° C. (40 hPa). Pentaerythritol is highly soluble in boiling water, is poorly soluble in alcohol, and insoluble in benzene, tetrachloromethane, ether, petroleum ether. Pentaerythritol is manufactured industrially by reacting formaldehyde with acetaldehyde in an aqueous solution of Ca(OH)2 or NaOH at 15-45° C. The reaction takes place initially as an aldol reaction, whereby the formaldehyde reacts as the carbonyl component and the acetaldehyde as the methylene component. Due to the high carbonyl activity of the formaldehyde, the reaction of acetaldehyde with itself hardly occurs. Finally, the tris(hydroxymethyl)acetaldehyde undergoes a crossed Cannizzaro reaction with formaldehyde to afford pentaerythritol and formate.
[Compound]
Name
carbonyl
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
methylene
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0 (± 1) mol
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reactant
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[Compound]
Name
carbonyl
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[Compound]
Name
alcohol
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solvent
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[Compound]
Name
petroleum ether
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0 (± 1) mol
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solvent
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[Compound]
Name
Ca(OH)2
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Synthesis routes and methods IV

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
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0 (± 1) mol
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[Compound]
Name
polyhydric alcohol
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Synthesis routes and methods V

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
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0 (± 1) mol
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[Compound]
Name
alcohol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentaerythritol
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Pentaerythritol
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Pentaerythritol
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Customer
Q & A

Q1: What is the molecular formula and weight of pentaerythritol?

A1: this compound has the molecular formula C5H12O4 and a molecular weight of 136.15 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used infrared (IR) spectroscopy to identify the structure of this compound and its derivatives. For instance, in the synthesis of this compound oleic acid ester, IR spectroscopy confirmed the product formation by the disappearance of the hydroxyl group absorption peak. []

Q3: How does the crystal habit of this compound affect its properties?

A3: this compound crystals typically exhibit a rod-shaped habit, which can result in low bulk density and poor flowability. []

Q4: What additives can be used to modify the morphology of this compound crystals and what are the effects?

A4: Dithis compound (DPE), methylcellulose (MC), and hydroxypropyl methylcellulose (HPMC) have been investigated as additives for modifying this compound crystal morphology. DPE improves bulk density and reduces aspect ratio. [] MC and HPMC can facilitate the formation of spherical this compound crystals. []

Q5: What is the thermal stability of this compound?

A5: this compound exhibits a phase transition at 188°C, making it a promising latent thermal storage material. [] Studies have shown that the thermal conductivity of this compound slurry changes at this transition temperature due to the change in crystal structure. []

Q6: What are some applications of this compound and its derivatives?

A6: this compound is a versatile compound with applications in various industries. It is used in the production of alkyd resins, polyurethanes, rosin esters, and explosives. [] Its derivatives find use as plasticizers, flame retardants, and antioxidants. [, , , ] For instance, this compound tetraisostearate is used as a biolubricant in air compressors. []

Q7: How is this compound used in the production of polyurethanes?

A7: this compound can be used to modify castor oil, enhancing its hydroxyl content for polyurethane synthesis. [] This modification improves the mechanical, chemical, and thermal properties of the resulting polyurethanes. []

Q8: How effective are phosphorus-containing flame retardants derived from this compound?

A8: this compound phosphate, aminated this compound phosphate, and ammonium monoacid phosphate have been compared for their flame-retardant efficiency in liner board. [] While ammonium monoacid phosphate demonstrated the highest flame retardancy and heat resistance, this compound phosphate exhibited superior waterproof properties. []

Q9: Can this compound esters be used in food applications?

A9: Yes, erythritol and this compound esters of medium- and long-chain fatty acids show promise as low-calorie and potentially healthier alternatives to butter and sweeteners. [] This is due to their antioxidant properties and low toxicity in humans. []

Q10: How is this compound utilized in the synthesis of other compounds?

A10: this compound serves as a building block for synthesizing various compounds. For example, it reacts with cyclohexanone in the presence of a phosphotungstic acid catalyst to produce cyclohexanone this compound ketal. []

Q11: What catalysts are effective in the esterification of this compound with fatty acids?

A11: Several catalysts have been investigated for this reaction. Solid superacid SO42−/ZrO2-Al2O3 has proven to be highly effective for synthesizing this compound ester from this compound and fatty acids. [] Additionally, p-toluene sulfonic acid is also an effective catalyst for esterifying oleic acid and this compound. []

Q12: Can this compound tetranitrate (PETN) be biodegraded?

A12: Yes, a strain of Enterobacter cloacae (PB2) isolated from soil can utilize PETN as its sole nitrogen source for growth. [] The bacterium expresses a flavoprotein enzyme, PETN reductase, which plays a key role in PETN degradation. [, ]

Q13: What are the metabolites produced during PETN degradation by Enterobacter cloacae PB2?

A13: The degradation process produces this compound dinitrate, 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal, and 2,2-bis-[(nitrooxy)methyl]-propanedial as identified by mass spectrometry and 1H-nuclear magnetic resonance. []

Q14: What methods are used to purify this compound?

A14: Crystallization from aqueous solutions is a common method for purifying this compound. [] Vacuum liquid chromatography has also been employed to purify this compound triacetate with high purity (98.5%). []

Q15: How are this compound and its derivatives analyzed?

A15: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include: * Gas chromatography-mass spectrometry (GC-MS): This technique helps in identifying and quantifying different components in a mixture, such as in the analysis of this compound ester-based refrigeration oil. [] * Thin-layer chromatography (TLC): TLC assists in separating and identifying different components in a reaction mixture. Researchers have used TLC to analyze the products of alcoholysis reaction of fatty oils with this compound. [] * High-performance liquid chromatography (HPLC): Coupled with UV or mass spectrometry detectors, HPLC allows for the separation and quantification of this compound and its metabolites in biological samples. [, ]

Q16: Are there any known allergic reactions associated with this compound derivatives?

A16: Yes, there has been a reported case of allergic contact cheilitis caused by this compound rosinate present in lipstick. [] Patch testing confirmed the allergy to this specific compound. []

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